![molecular formula C16H18F3N3O4S B6499850 3-ethyl-8-[4-(trifluoromethyl)benzenesulfonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941970-94-1](/img/structure/B6499850.png)
3-ethyl-8-[4-(trifluoromethyl)benzenesulfonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
The compound “3-ethyl-8-[4-(trifluoromethyl)benzenesulfonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It contains a trifluoromethyl group attached to a benzenesulfonyl moiety, which is further connected to a 1,3,8-triazaspiro[4.5]decane-2,4-dione structure. The presence of the trifluoromethyl group and the benzenesulfonyl group suggests that this compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the spirocyclic system and the various functional groups. The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group is known to increase the lipophilicity of compounds, which could affect its solubility and stability .Scientific Research Applications
Medicinal Chemistry and Drug Development
The trifluoromethyl group in the compound can significantly enhance the physicochemical and pharmacological properties of drug molecules. Researchers have explored its potential as a scaffold for novel pharmaceuticals. Notably, trifluoromethyl-substituted 1,2,4-triazoles exhibit broad-spectrum pharmaceutical activity. For instance:
Mechanism of Action
Target of Action
The primary target of this compound is Human Neutrophil Elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the immune response. It is secreted by neutrophils, the first immune cells to be called upon when the body undergoes inflammation or infection .
Mode of Action
The compound acts as a competitive inhibitor of hNE . It binds to the active center of hNE, preventing the enzyme from interacting with its natural substrates. This inhibitory activity is crucial in controlling the proteolytic activity of hNE .
Biochemical Pathways
The inhibition of hNE affects various biochemical pathways. hNE is known to degrade a range of proteins, including all extracellular matrix proteins and many important plasma proteins . By inhibiting hNE, the compound prevents the degradation of these proteins, thereby regulating the inflammation process .
Result of Action
The inhibition of hNE by the compound can lead to a decrease in inflammation and tissue damage, which are typically caused by the overactivity of hNE . Therefore, the compound could potentially be used in the treatment of conditions associated with excessive inflammation, such as Acute Respiratory Distress Syndrome (ARDS) .
Future Directions
properties
IUPAC Name |
3-ethyl-8-[4-(trifluoromethyl)phenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O4S/c1-2-22-13(23)15(20-14(22)24)7-9-21(10-8-15)27(25,26)12-5-3-11(4-6-12)16(17,18)19/h3-6H,2,7-10H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKWKAHFUOQHHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-8-((4-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
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